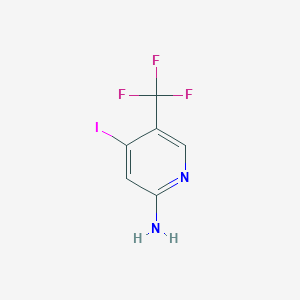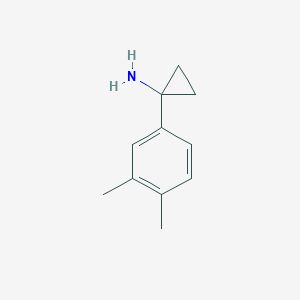
1-(3,4-Dimethylphenyl)cyclopropan-1-amine
Overview
Description
“1-(3,4-Dimethylphenyl)cyclopropan-1-amine” is a chemical compound with the molecular formula C11H15N . It is also known as “rac-(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine hydrochloride” and has a molecular weight of 197.71 . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “1-(3,4-Dimethylphenyl)cyclopropan-1-amine” is 1S/C11H15N.ClH/c1-7-3-4-9(5-8(7)2)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H/t10-,11+;/m0./s1 . This indicates that the molecule contains a cyclopropane ring attached to a 3,4-dimethylphenyl group and an amine group .Scientific Research Applications
Synthesis of Extended Amino Acids and Derivatives : Kozhushkov et al. (2010) explored the synthesis of 1-ethynylcyclopropylamine, a compound structurally similar to 1-(3,4-Dimethylphenyl)cyclopropan-1-amine. They achieved the synthesis of new ethynyl-extended 1-aminocyclopropanecarboxylic acid and its N-Fmoc-protected derivatives, showcasing the potential for creating extended amino acids and their derivatives using such compounds (Kozhushkov et al., 2010).
Study of Aminal-Enamine Equilibrium : Huber et al. (1977) conducted a study on cyclopropane-carbaminals, which are related to 1-(3,4-Dimethylphenyl)cyclopropan-1-amine. They synthesized various cyclopropane-carbaminals and investigated their structural and configurational aspects. This research provides insight into the aminal-enamine equilibrium in such compounds (Huber et al., 1977).
Metal Carbenoids in Cyclopropanation and C-H Insertion Reactions : Archambeau et al. (2015) focused on the reactivity of carbenoids resulting from the ring-opening of cyclopropenes in cyclopropanation and C-H insertion reactions. Their study highlights the use of cyclopropenes as precursors of metal carbenoids, which is relevant for understanding the chemical behavior of compounds like 1-(3,4-Dimethylphenyl)cyclopropan-1-amine (Archambeau et al., 2015).
Synthesis of Biologically Important Azetidines and Tetrahydroquinolines : Han et al. (2016) developed a catalytic [3 + 1]-annulation reaction between cyclopropane 1,1-diester and aromatic amine. This process is crucial for the synthesis of azetidines and tetrahydroquinolines, which are important in biological contexts. The findings have implications for the synthesis pathways involving compounds like 1-(3,4-Dimethylphenyl)cyclopropan-1-amine (Han et al., 2016).
Lewis Acid-Catalyzed Ring-Opening Reactions : Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology is relevant for understanding how compounds like 1-(3,4-Dimethylphenyl)cyclopropan-1-amine can be utilized in enantioselective syntheses (Lifchits & Charette, 2008).
Photochemical Reactions in Amine-Cyclopropane Adducts : Tomioka and Kanda (1990) explored the photochemical reactions of 1,1-Diphenylpolycyanocyclopropanes in the presence of amines, leading to the formation of amine-cyclopropane adducts. These findings are significant for understanding the photochemical properties of related compounds (Tomioka & Kanda, 1990).
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dimethylphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWQTVZAFOZEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



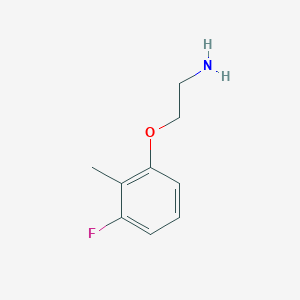

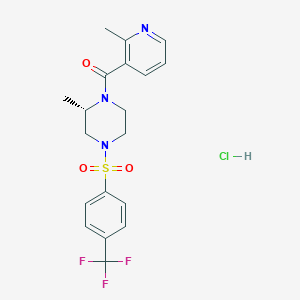
![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

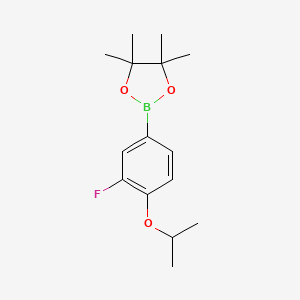
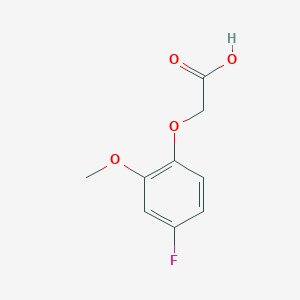


![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)

![Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B1400887.png)
